molecular formula C8H14 B074865 1-Methylcycloheptene CAS No. 1453-25-4

1-Methylcycloheptene

Cat. No.: B074865
CAS No.: 1453-25-4
M. Wt: 110.2 g/mol
InChI Key: MREBNFRVGNTYOV-UHFFFAOYSA-N
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Description

1-Methylcycloheptene is an organic compound with the molecular formula C₈H₁₄. It is a colorless liquid with a strong aromatic odor. This compound is a derivative of cycloheptene, where a methyl group is attached to the first carbon of the cycloheptene ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

1-Methylcycloheptene can be synthesized through the methylation of cycloheptene. A common method involves using a strong base, such as sodium, and a methyl halide, such as methyl bromide or methyl iodide, in an organic solvent. The reaction conditions typically require a controlled environment to ensure the proper formation of this compound .

Chemical Reactions Analysis

1-Methylcycloheptene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: It can be reduced to form cycloheptane derivatives.

    Substitution: this compound can undergo substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.

    Hydrogenation: The compound can be hydrogenated to form 1-Methylcycloheptane.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methylcycloheptene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methylcycloheptene involves its interaction with various molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with hydrogen gas in the presence of a catalyst to form 1-Methylcycloheptane. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

1-Methylcycloheptene can be compared with other similar compounds, such as:

    Cycloheptene: The parent compound without the methyl group.

    1-Methylcyclohexene: A similar compound with a six-membered ring instead of a seven-membered ring.

    1-Methylcyclooctene: A similar compound with an eight-membered ring.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts different chemical properties and reactivity compared to its six- and eight-membered counterparts .

Properties

IUPAC Name

1-methylcycloheptene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREBNFRVGNTYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162972
Record name 1-Methylcycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453-25-4
Record name 1-Methylcycloheptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcycloheptene
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Record name 1-Methylcycloheptene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcycloheptene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-methylcycloheptene influence its reactivity with ozone?

A1: this compound, a cyclic alkene, exhibits a high reaction rate with ozone. This reactivity stems from the presence of the carbon-carbon double bond, a characteristic feature of alkenes. The methyl group, due to its electron-donating nature, increases the electron density around the double bond, making it more susceptible to attack by ozone []. This reaction is significant in atmospheric chemistry as it contributes to the formation of secondary organic aerosols.

Q2: How does the presence of a methyl group affect the autoxidation process of cycloalkenes, particularly in the case of this compound?

A3: The autoxidation of this compound, like other cycloalkenes, involves a reaction with molecular oxygen, leading to the formation of various oxygenated products []. The presence of the methyl group in this compound significantly influences the distribution and yield of these oxidation products. It promotes allylic oxidation, leading to the formation of allylic hydroperoxides and their corresponding alcohols and ketones.

Q3: Can this compound undergo carbocation rearrangements?

A4: Yes, this compound can undergo carbocation rearrangements under specific reaction conditions []. For instance, in the presence of N,N-bis(trifluoromethyl)hydroxylamine and a strong acid catalyst like sulfuric acid, this compound yields products that indicate carbocation rearrangement. This suggests that the intermediate carbocation formed during the reaction undergoes structural changes, leading to a mixture of isomers as reaction products.

Q4: Are there any spectroscopic techniques used to characterize the products formed from reactions involving this compound?

A5: Yes, Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful analytical technique employed to identify and quantify the volatile compounds produced in reactions involving this compound []. For example, the essential oil extracted from certain Rutaceae genotypes contains this compound as a constituent. GC/MS analysis helps determine the presence and relative abundance of this compound and other volatile compounds within the complex mixture of the essential oil.

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